(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

15-PGDH inhibition Prostaglandin metabolism Tissue regeneration

(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (CAS 926261-50-9), also known as 1-(3,4,5-trimethoxybenzoyl)piperidin-4-amine hydrochloride, is a substituted 4-aminopiperidine derivative characterized by a central piperidine ring linked to a 3,4,5-trimethoxyphenyl moiety via a methanone bridge. The compound is commercially available as a hydrochloride salt (CAS 1158306-72-9) and exhibits a molecular formula of C15H22N2O4 with a molecular weight of 294.35 g/mol.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
CAS No. 926261-50-9
Cat. No. B3306376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
CAS926261-50-9
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)N
InChIInChI=1S/C15H22N2O4/c1-19-12-8-10(9-13(20-2)14(12)21-3)15(18)17-6-4-11(16)5-7-17/h8-9,11H,4-7,16H2,1-3H3
InChIKeyFTWFIAQACVVSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (CAS 926261-50-9): 15-PGDH Inhibitor with Defined Potency and Favorable Physicochemical Profile


(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (CAS 926261-50-9), also known as 1-(3,4,5-trimethoxybenzoyl)piperidin-4-amine hydrochloride, is a substituted 4-aminopiperidine derivative characterized by a central piperidine ring linked to a 3,4,5-trimethoxyphenyl moiety via a methanone bridge [1]. The compound is commercially available as a hydrochloride salt (CAS 1158306-72-9) and exhibits a molecular formula of C15H22N2O4 with a molecular weight of 294.35 g/mol . In silico predictions suggest potential roles in lipid metabolism regulation, angiogenesis stimulation, and DNA synthesis inhibition, though experimental validation remains limited [2]. Critically, this compound has demonstrated measurable inhibition of human 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with an IC50 of 46.6 nM, positioning it within the mid-potency range of known 15-PGDH inhibitors [3].

Why Substituting (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone with a Generic 4-Aminopiperidine Derivative Risks Experimental Failure


The 4-aminopiperidine scaffold is chemically versatile and has been exploited in diverse therapeutic programs ranging from DPP-IV inhibitors [1] to anticancer agents [2]. However, minor structural variations among derivatives can result in orders-of-magnitude differences in target potency, selectivity, and physicochemical properties. For example, the presence of the 3,4,5-trimethoxyphenyl substituent in the target compound is a known pharmacophore for tubulin binding and mitochondrial targeting [2], while alternative substituents such as the 3-butyl group or 3,4-dimethoxyphenyl group direct activity toward entirely different targets like DPP-IV [3]. Even within the 15-PGDH inhibitor class, IC50 values span from 1.5 nM (SW033291) to 56 nM (ML-148) , underscoring that generic substitution cannot be assumed to preserve activity. The quantitative evidence presented below demonstrates precisely where this specific compound exhibits measurable differentiation that must be considered during scientific selection and procurement.

Quantitative Differentiation of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone: Comparator-Based Evidence for Scientific Selection


15-PGDH Inhibition Potency: (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (IC50 = 46.6 nM) Versus ML-148 (IC50 = 56 nM) and SW033291 (IC50 = 1.5 nM)

In a biochemical assay using recombinant human 15-PGDH/HPGD, (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone inhibited enzyme activity with an IC50 of 46.6 nM [1]. This potency is comparable to the established 15-PGDH inhibitor ML-148 (IC50 = 56 nM) but approximately 31-fold weaker than the highly potent clinical-stage inhibitor SW033291 (IC50 = 1.5 nM) . The assay was performed in white 384-well plates with a total reaction volume of 20 μL containing 10 nM of 15-PGDH/HPGD enzyme [1].

15-PGDH inhibition Prostaglandin metabolism Tissue regeneration

Predicted Lipid Metabolism Regulation: High Probability Score (Pa = 0.999) for (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm assigned (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone a probability "to be active" (Pa) score of 0.999 for "Lipid metabolism regulator" [1]. This score exceeds the threshold of Pa > 0.5 considered indicative of potential activity. In comparison, the same compound received lower Pa scores for other predicted activities, including angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), and apoptosis agonist (Pa = 0.979) [1].

Lipid metabolism In silico prediction Target identification

Structural Differentiation from DPP-IV Targeted 4-Aminopiperidines: 3,4,5-Trimethoxyphenyl Versus 3,4-Dimethoxyphenyl Substituents

The target compound contains a 3,4,5-trimethoxyphenyl moiety attached via a methanone linker to the 4-aminopiperidine nitrogen. In contrast, 4-aminopiperidine derivatives patented as DPP-IV inhibitors preferentially incorporate 3,4-dimethoxyphenyl or 2,3,4-trimethoxyphenyl substituents without the carbonyl linker [1]. This structural divergence is significant: the trimethoxybenzoyl group present in the target compound is a known pharmacophore for tubulin binding and mitochondrial targeting [2], while the dimethoxyphenyl-containing analogs exhibit DPP-IV inhibition with IC50 values ranging from 0.5 nM to 50 nM [1].

Structure-activity relationship Target selectivity Scaffold optimization

Commercial Purity and Salt Form Availability: ≥98% Purity with Hydrochloride Salt Option for Enhanced Solubility

The target compound is commercially available from multiple vendors in high purity. MolCore offers (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone with purity ≥98% (NLT 98%) under catalog number MC631670 . ChemDiv supplies the hydrochloride salt form (CAS 1158306-72-9) with the same base molecular weight of 294.35 g/mol, offering improved aqueous solubility compared to the free base . CheMenu provides the free base at 97% purity . In contrast, close structural analogs such as 1-(3,4,5-trimethoxyphenyl)piperidin-4-amine (lacking the carbonyl linker) are less widely stocked and may require custom synthesis .

Compound procurement Formulation development Quality control

Recommended Application Scenarios for (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone Based on Quantitative Differentiation Evidence


15-PGDH Inhibition Studies Requiring Mid-Nanomolar Potency Without Picomolar Toxicity Concerns

Researchers investigating the role of 15-PGDH in prostaglandin E2 (PGE2) degradation, tissue regeneration, or cancer biology can utilize this compound as a tool inhibitor with an IC50 of 46.6 nM [1]. This potency is comparable to ML-148 (IC50 = 56 nM) but significantly lower than ultra-potent inhibitors like SW033291 (IC50 = 1.5 nM) , making it suitable for experiments where excessive PGE2 elevation or off-target effects associated with high-potency inhibitors are undesirable.

Lipid Metabolism and Metabolic Disorder Research Leveraging High Predicted Activity Scores

The exceptionally high PASS prediction score for lipid metabolism regulator activity (Pa = 0.999) [1] positions this compound as a compelling candidate for phenotypic screening campaigns targeting obesity, non-alcoholic fatty liver disease (NAFLD), or dyslipidemia. The predicted activity profile, which also includes DNA synthesis inhibition (Pa = 0.991) and apoptosis agonism (Pa = 0.979), suggests potential polypharmacology that may be advantageous in complex metabolic disease models.

Structure-Activity Relationship (SAR) Studies Differentiating DPP-IV vs. Non-DPP-IV 4-Aminopiperidine Pharmacology

The distinct structural features of this compound—specifically the 3,4,5-trimethoxybenzoyl group versus the 3,4-dimethoxyphenyl substituent found in DPP-IV inhibitors [1]—make it a valuable comparator for SAR campaigns. Researchers can use this compound to probe how the carbonyl linker and methoxy substitution pattern redirect target engagement away from DPP-IV and toward enzymes like 15-PGDH or tubulin , informing the design of next-generation selective inhibitors.

Anticancer Drug Discovery Building on the 3,4,5-Trimethoxyphenyl Pharmacophore

The 3,4,5-trimethoxyphenyl moiety is a well-validated pharmacophore for tubulin binding and mitochondrial targeting in anticancer agents [1]. While direct cytotoxicity data for this specific compound are not yet published, the W436 derivative—which shares the identical 3,4,5-trimethoxyphenyl methanone core—demonstrated superior in vivo antitumor activity against hepatocellular carcinoma compared to the parent SMART compound [1]. This compound can serve as a simplified scaffold for medicinal chemistry optimization toward novel anticancer leads.

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